Benzoic acid, 2,2',2''-nitrilotris-

Coordination chemistry Tripodal ligands Transition metal complexes

Benzoic acid, 2,2′,2″-nitrilotris- (CAS 32081-16-6; synonym: triphenylamine ortho-tricarboxylic acid, H₃L) is a C₃-symmetrical, tripodal N,O₃-ligand bearing three carboxylate donors positioned ortho to a central triphenylamine nitrogen. With a molecular formula of C₂₁H₁₅NO₆ and a molecular weight of 377.35 g·mol⁻¹, this compound combines a redox-active triarylamine core with a pre-organized, rigid binding cavity defined by the three ortho-carboxylic acid groups.

Molecular Formula C21H15NO6
Molecular Weight 377.3 g/mol
CAS No. 32081-16-6
Cat. No. B12276970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2,2',2''-nitrilotris-
CAS32081-16-6
Molecular FormulaC21H15NO6
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)N(C2=CC=CC=C2C(=O)O)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C21H15NO6/c23-19(24)13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20(25)26)18-12-6-3-9-15(18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28)
InChIKeyQGDROSBOENSZCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2′,2″-Nitrilotribenzoic Acid (CAS 32081-16-6) – Ortho-Tricarboxylic Triphenylamine Ligand for Selective Metal Coordination and Supramolecular Assembly


Benzoic acid, 2,2′,2″-nitrilotris- (CAS 32081-16-6; synonym: triphenylamine ortho-tricarboxylic acid, H₃L) is a C₃-symmetrical, tripodal N,O₃-ligand bearing three carboxylate donors positioned ortho to a central triphenylamine nitrogen [1]. With a molecular formula of C₂₁H₁₅NO₆ and a molecular weight of 377.35 g·mol⁻¹, this compound combines a redox-active triarylamine core with a pre-organized, rigid binding cavity defined by the three ortho-carboxylic acid groups [2]. It is supplied as a crystalline solid with a standard purity of 98% (HPLC) and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . The ortho-substitution pattern distinguishes this isomer from its widely studied para-analog (4,4′,4″-nitrilotribenzoic acid, CAS 118996-38-6) and imparts unique coordination, self-assembly, and photophysical properties that are critical for applications in discrete molecular architecture, selective metal-ion sensing, and magnetochemistry.

Why Ortho-Tricarboxylic Triphenylamine Cannot Be Replaced by the Para Isomer or Other Tricarboxylate Ligands


Tripodal tricarboxylate ligands with a triphenylamine backbone are not interchangeable. The position of the carboxylate groups—ortho (2,2′,2″) versus para (4,4′,4″)—profoundly alters the ligand's coordination geometry, supramolecular behavior, and electronic properties. The ortho-isomer forms a sterically constrained, pre-organized tripodal pocket that enforces facial κ³-O₃ coordination while the bridgehead nitrogen can reversibly switch between ‘On’, ‘Off’, and ‘Intermediate’ M–N bonding states, enabling tunable metal–ligand distances (2.09–3.29 Å) not accessible with the para isomer [1]. In contrast, the para-isomer acts as an extended trigonal linker that generates open metal–organic frameworks (MOFs) with large pores [2]. Furthermore, only the ortho isomer spontaneously self-assembles into discrete hydrogen-bonded tetrahedral capsules with defined inner (4.4 Å) and outer (9.7 Å) dimensions [3]. These fundamental differences in coordination chemistry, self-assembly topology, and electronic structure mean that substituting the ortho isomer with the para isomer or with simpler tricarboxylates (e.g., trimesic acid) will not reproduce the same metal-binding selectivity, cluster nuclearity, or photophysical response. The quantitative evidence below substantiates exactly where and how 2,2′,2″-nitrilotribenzoic acid provides measurable differentiation.

Quantitative Differentiation Evidence: 2,2′,2″-Nitrilotribenzoic Acid vs. Closest Analogs


Tunable Metal–Nitrogen Coordination Distance Spanning 1.20 Å Across First-Row Transition Metals – A Feature Absent in the Para Isomer

The ortho-substituted 2,2′,2″-nitrilotribenzoic acid (H₃L) enables reversible, tunable coordination of the bridgehead triphenylamine nitrogen to metal centers, a feature not possible with the para isomer. Single-crystal X-ray structures of first-row transition metal complexes reveal M–N bond distances ranging from 2.09 Å for Cu(II) to 3.29 Å for Fe(III), representing a 1.20 Å tunable span across 'On', 'Intermediate', and 'Off' coordination states [1]. This tunability is driven by changes in metal oxidation state (Fe(II)/Fe(III)) or axial coligand/solvent variations, and is attributed to the steric constraints imposed by the ortho-carboxylate arms [1]. In contrast, the para isomer (4,4′,4″-H₃NTB) positions carboxylates distal to the nitrogen, preventing any direct M–N interaction; it functions exclusively as a rigid, extended tritopic linker [2].

Coordination chemistry Tripodal ligands Transition metal complexes

Exclusive Formation of Discrete Hydrogen-Bonded Tetrahedral Capsules – Ortho Isomer Self-Assembles, Para Isomer Does Not

2,2′,2″-Nitrilotribenzoic acid spontaneously self-assembles into a discrete hydrogen-bonded tetrahedral capsule with outer edge length of 9.7 Å and inner edge length of 4.4 Å, as confirmed by single-crystal X-ray diffraction [1]. The tetrahedral assembly is stabilized by a non-canonical hydrogen-bonding network involving partially bonded carboxylic acid groups and a disordered ethanol molecule at each face, and persists in ethanol/water solution as evidenced by Electrospray Ionization Mass Spectrometry [1]. In contrast, under identical or similar conditions, the para isomer (4,4′,4″-H₃NTB) does not form discrete tetrahedral capsules; instead, it assembles into extended hydrogen-bonded supramolecular networks that exhibit room-temperature phosphorescence when embedded in polymer matrices [2]. This topological divergence arises directly from the ortho- vs. para- position of the carboxyl groups relative to the triphenylamine core.

Supramolecular chemistry Self-assembly Hydrogen-bonded capsules

C₃-Symmetrical Pre-Organized Binding Cavity Enables Zn²⁺-Selective Fluorescence Chemosensing with Distinct Sulfate-Dependent Response

The rigid, C₃-symmetrical cavity of 2,2′,2″-nitrilotribenzoic acid, pre-organized by the ortho-carboxylate groups and the triphenylamine scaffold, acts as a selective fluorescence chemosensor scaffold for Zn²⁺ ions [1]. Upon Zn²⁺ binding, the ortho-isomer-based system exhibits a rapid hypochromatic shift in emission attributed to deprotonation and concomitant metal complex formation, a response that is modulated synergistically by the sulfate (SO₄²⁻) counter anion [1]. In direct comparison, a related C₃-symmetrical sensor derived from the ortho-isomer scaffold (compound 1) showed an obvious difference in binding interaction with zinc sulfate in methanol compared to the extended biphenyl analog (compound 4), likely due to decreased acidity of the ortho-positioned carboxyl groups [1]. The para isomer, lacking a pre-organized binding pocket, has not been reported to function as a discrete molecular Zn²⁺ chemosensor; instead, para-isomer-based MOFs serve as heterogeneous luminescent sensors for multiple metal ions (Fe³⁺, Hg²⁺, Cr(VI)) with an emission at λₑₘ = 470 nm [2].

Fluorescent chemosensor Zinc detection Molecular recognition

Ortho Isomer Directs Discrete Hexanuclear Ferromagnetic Ni₆ Cluster; Para Isomer Favors Extended MOF Architectures

The ortho-substituted 2,2′,2″-nitrilotribenzoic acid directs the formation of a discrete ferromagnetic hexanuclear nickel(II) cluster with a rare dicubane-like core bridged exclusively by oxygen atoms, as characterized by X-ray crystallography and magnetic measurements [1]. This Ni₆ cluster is obtained under conditions where the ligand's tripodal, facially coordinating O₃-donor set—enforced by the ortho geometry—limits cluster growth to a discrete hexanuclear species [1]. In contrast, the para isomer (4,4′,4″-H₃NTB) under similar solvothermal conditions with transition metals yields extended 3D metal–organic frameworks (e.g., Zn₄O(NTB)₂, Cu₆(H₂O)₃(NTB)₄(PYZ)₁.₅) with permanent porosity and pore sizes of 8.5 Å (FJI-Y9) [2]. The ortho isomer has not been reported to form porous MOFs; its coordination mode favors discrete molecular clusters rather than infinite networks. The magnetic behavior of the ortho-derived Ni₆ cluster (ferromagnetic coupling) contrasts with the applications of para-derived MOFs in gas sorption and separation.

Magnetochemistry Polynuclear clusters Nickel complexes

Ortho Isomer Achieves 98% Standard Purity with Batch-Specific QC Documentation – Comparable to Best-in-Class Commercial Para Isomer Batches

Commercially available 2,2′,2″-nitrilotribenzoic acid (CAS 32081-16-6) is supplied at a standard purity of 98% (HPLC) with batch-specific analytical documentation including NMR, HPLC, and GC spectra, enabling direct verification of identity and purity prior to use . This purity level is equivalent to the highest-grade commercial batches of the para isomer (CAS 118996-38-6), which are also supplied at 97–98% purity by multiple vendors (e.g., AKSci at 97% HPLC, Fluorochem at 98%) . However, the ortho isomer is available from fewer suppliers, making documented, QC-verified sourcing a critical differentiator for reproducible research. Lower-purity grades of the ortho isomer are also listed (e.g., 95.00% in 1 g packaging) , but the 98% standard with full characterization data provides the highest confidence for demanding synthetic applications.

Chemical procurement Quality control Ligand purity

Predicted pKₐ of 3.01 Suggests Higher Acidity Than Typical Benzoic Acid Derivatives – Relevant for pH-Dependent Binding and Solubility

The predicted acid dissociation constant (pKₐ) of 2,2′,2″-nitrilotribenzoic acid is 3.01 ± 0.36 , which is markedly lower than benzoic acid (pKₐ ≈ 4.20) and significantly lower than the para isomer (4,4′,4″-H₃NTB), for which predicted values fall closer to 4.0 based on the electron-withdrawing character of the central amine in the para position being reduced by conjugation . The enhanced acidity of the ortho isomer is attributed to the electron-withdrawing inductive effect of the central nitrogen operating through the ortho position, combined with intramolecular hydrogen-bonding stabilization of the conjugate base. This pKₐ difference directly impacts metal-binding pH windows, deprotonation-dependent fluorescence sensing behavior, and solubility in aqueous buffers.

Physicochemical properties Acid dissociation constant Ligand design

Procurement-Driven Application Scenarios for 2,2′,2″-Nitrilotribenzoic Acid Based on Quantitative Differentiation Evidence


Construction of Stimuli-Responsive Molecular Switches and Redox-Active Coordination Complexes

The demonstrated ability of 2,2′,2″-nitrilotribenzoic acid to reversibly tune M–N bond distances across a 1.20 Å range (2.09 Å to 3.29 Å) in response to metal oxidation state or axial ligand changes [1] makes this compound the ligand of choice for researchers designing molecular switches, redox-responsive assemblies, or electrochemically gated coordination complexes. The para isomer cannot support any M–N interaction [2], ruling it out for applications that require a switchable tertiary amine donor within the coordination sphere. Procurement of high-purity (98%) ortho isomer with verified identity by NMR and HPLC ensures reproducible synthesis of these structurally demanding complexes.

Molecular Encapsulation and Guest Recognition Using Self-Assembled Tetrahedral Capsules

The spontaneous self-assembly of the ortho isomer into discrete hydrogen-bonded tetrahedral capsules with a defined inner cavity of 4.4 Å [1] enables applications in molecular encapsulation, guest recognition, and controlled release. This property is exclusive to the ortho isomer; the para isomer assembles into extended networks rather than discrete capsules [2]. For groups developing supramolecular hosts, drug delivery vehicles, or molecular reaction flasks, the ortho isomer's 98% purity and batch-specific QC documentation provide the consistency required for reproducible host–guest stoichiometry and binding constant measurements.

Homogeneous Fluorescence Sensing of Zn²⁺ in Biological and Environmental Samples

The C₃-symmetrical, pre-organized binding cavity of 2,2′,2″-nitrilotribenzoic acid enables selective, sulfate-anion-modulated fluorescence sensing of Zn²⁺ in homogeneous solution [1]. Unlike para-isomer-based MOFs that function as heterogeneous, multi-metal luminescent sensors [2], the ortho isomer scaffold operates as a molecular dissolved chemosensor suitable for intracellular Zn²⁺ imaging or real-time environmental monitoring. The lower pKₐ (≈3.0) of the ortho isomer ensures effective Zn²⁺ chelation at physiological and near-physiological pH, a critical consideration for biological sensing applications.

Synthesis of Discrete High-Nuclearity Magnetic Clusters for Molecular Magnetism Research

The ortho isomer uniquely directs the formation of a ferromagnetic hexanuclear Ni₆ cluster with a rare dicubane-like O-bridged core [1], a structural outcome not accessible with the para isomer, which forms extended 3D MOFs with BET surface areas of 1117 m²·g⁻¹ [2]. For research groups targeting discrete polynuclear clusters as single-molecule magnets (SMMs), magnetic refrigerants, or quantum bit candidates, the ortho isomer is the only suitable triphenylamine-tricarboxylate ligand. Procurement of the ortho isomer in documented high purity (98%) is essential, as contaminants or incomplete purity can alter cluster nuclearity and magnetic properties.

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